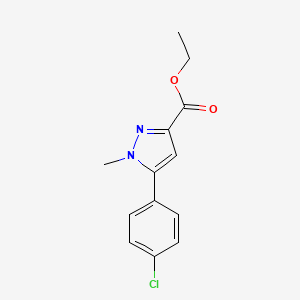

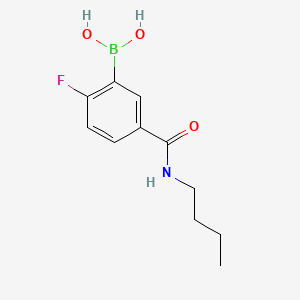

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid

Descripción general

Descripción

“(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research . They are typically used in industrial processing and manufacturing, but are also used as additives in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes .

Synthesis Analysis

The synthesis of boronic acid derivatives is a topic of ongoing research. One of the most common methods for synthesizing boronic acids is through the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular formula of “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is C11H15BFNO3 . The average mass is 239.051 Da and the monoisotopic mass is 239.112900 Da .Chemical Reactions Analysis

Boronic acids, including “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. One of the best-studied reactions is the boronic acid (BA)-mediated cis-diol conjugation . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Aplicaciones Científicas De Investigación

Sensing Applications

(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems. The compound can be used at the interface of the sensing material or within the bulk sample, enabling versatile applications in detecting biological and chemical substances.

Biological Labelling

The boronic acid moiety of the compound allows for selective binding to cis-diols, which are prevalent in biological molecules. This property is exploited in biological labelling, where the compound can be used to tag biomolecules for tracking and analysis purposes .

Protein Manipulation and Modification

The selective reactivity of boronic acids with diols also extends to proteins, particularly those with glycosylated side chains. This enables the compound to be used in protein manipulation and modification, providing a tool for studying protein function and interaction .

Separation Technologies

Boronic acids can form reversible covalent complexes with diols, which is beneficial in separation technologies. This compound can be incorporated into chromatographic methods to separate and purify diol-containing molecules from complex mixtures .

Development of Therapeutics

The ability to interact with biological molecules makes boronic acids valuable in the development of therapeutics. They can be used as a platform for drug delivery systems, particularly for targeting diseases that involve diol-containing biomarkers .

Glucose Sensing for Diabetes Management

Boronic acid derivatives, including (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid , offer a reversible and covalent binding mechanism for glucose recognition. This is particularly useful in non-enzymatic glucose sensors for diabetes management, enabling continuous glucose monitoring and responsive insulin release .

Electrophoresis of Glycated Molecules

The compound’s interaction with diols is also advantageous in electrophoresis, where it can be used to separate glycated molecules. This application is significant in the analysis of glycation patterns in proteins and nucleic acids .

Building Materials for Analytical Methods

The boronic acid group is a stable and non-toxic moiety that can be used as a building block for microparticles and polymers. These materials are employed in various analytical methods, including the controlled release of insulin and other drugs .

Safety and Hazards

“(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Direcciones Futuras

Boronic acids, including “(5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid”, are being increasingly used in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions include exploring novel chemistries using boron to fuel emergent sciences .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, often involving the formation of reversible covalent bonds with proteins, particularly enzymes

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols in biological systems, which can lead to the inhibition or modulation of target proteins . The fluorophenyl group may also contribute to the compound’s interactions with its targets .

Biochemical Pathways

Boronic acids and their derivatives can influence a variety of biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-(Butylcarbamoyl)-2-fluorophenyl)boronic acid . Factors such as pH and temperature can affect the stability of boronic acids and their ability to form reversible covalent bonds . The presence of diols in the environment can also influence the compound’s activity .

Propiedades

IUPAC Name |

[5-(butylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-2-3-6-14-11(15)8-4-5-10(13)9(7-8)12(16)17/h4-5,7,16-17H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCRSIAYLGXFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660246 | |

| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

874289-50-6 | |

| Record name | [5-(Butylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)

![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)